molecular formula C24H20ClN3O2S B2744729 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922624-96-2

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone

Katalognummer: B2744729
CAS-Nummer: 922624-96-2
Molekulargewicht: 449.95
InChI-Schlüssel: KRJGZEBRKFVECM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone features a piperazine core linked to two distinct moieties:

  • 2-Phenoxyphenyl methanone: A ketone bridge connecting the piperazine to a diphenyl ether group, enhancing lipophilicity and steric bulk.

This structure combines rigidity (from the aromatic systems) with conformational flexibility (via the piperazine ring), making it a candidate for diverse biological targets, such as enzymes or receptors.

Eigenschaften

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S/c25-17-10-11-20-22(16-17)31-24(26-20)28-14-12-27(13-15-28)23(29)19-8-4-5-9-21(19)30-18-6-2-1-3-7-18/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJGZEBRKFVECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone typically involves multi-step organic reactions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an anti-inflammatory agent. It has shown promising results in inhibiting enzymes like cyclooxygenase (COX), which play a role in inflammation .

Medicine

In medicine, this compound is being investigated for its antibacterial properties. It has demonstrated activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

  • Synthetic Accessibility : Analogs in –3 and 8 show yields of 75–88%, suggesting the target compound can likely be synthesized efficiently using similar protocols .
  • Structural Divergence: The target’s methanone linkage distinguishes it from acetamide-based derivatives (e.g., 13, 5i), which may alter electronic properties and binding kinetics .

Physicochemical Properties

Lipophilicity and Solubility
  • Chlorine substituents (6-Cl in the target vs. 4-Cl in 9ec ) may modulate dipole moments and intermolecular interactions, affecting crystallization (e.g., melting points >200°C in –3) .
Molecular Weight and Polar Surface Area
  • The target’s molecular weight (~480 g/mol) aligns with drug-like properties, similar to 9ea (483 g/mol) and 5i (593 g/mol). Higher weights in 5i correlate with extended substituents, possibly impacting bioavailability .

Challenges and Opportunities

  • Activity Prediction : The absence of direct bioactivity data for the target necessitates reliance on structural analogs. Computational modeling (e.g., docking studies) could bridge this gap.
  • Optimization Potential: Introducing sulfonamide or triazole moieties (as in 9ea or 5i) may enhance target engagement, while modifying the phenoxy group could fine-tune solubility .

Biologische Aktivität

The compound (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is a complex organic molecule that integrates a piperazine ring with a benzothiazole moiety and a phenoxyphenyl group. This unique structure suggests potential interactions with various biological systems, making it a candidate for pharmacological applications.

Structural Characteristics

The molecular formula of the compound is C20H18ClN3O3SC_{20}H_{18}ClN_3O_3S, and it has a molecular weight of approximately 415.9 g/mol. The presence of the chlorobenzo[d]thiazole and phenoxy groups indicates that this compound may exhibit significant biological activities, particularly in medicinal chemistry.

Biological Activities

Research into the biological activity of similar compounds suggests potential therapeutic benefits, including:

  • Anticancer Activity : Compounds with benzothiazole and piperazine structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : There is evidence that related compounds exhibit antibacterial and antifungal activities, which may extend to this compound.
  • Acetylcholinesterase Inhibition : Similar structures have been studied for their ability to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

The mechanism of action for this compound may involve interactions with specific enzymes or receptors. For instance, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways, thereby reducing inflammation and pain.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant biological activity. For example:

CompoundActivityIC50 Value
3iAChE Inhibitor2.7 µM
4aAntibacterial15 µg/mL

These findings indicate that modifications to the core structure can enhance biological potency.

Case Studies

  • Anticancer Activity : A study on similar benzothiazole derivatives showed promising results against various cancer cell lines, with some derivatives achieving over 70% inhibition at low concentrations.
  • Neuroprotective Effects : Research indicated that compounds containing piperazine linked to benzothiazole exhibited neuroprotective effects in animal models of Alzheimer's disease, correlating with reduced levels of acetylcholinesterase activity.

Synthesis Pathways

The synthesis of this compound can be approached through several methods:

  • Synthesis Route :
    • Step 1 : Synthesize 6-chlorobenzo[d]thiazole.
    • Step 2 : Prepare the piperazine derivative.
    • Step 3 : Couple the piperazine with the phenoxy group under acidic conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step pathways involving:

  • Step 1 : Formation of the 6-chlorobenzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with chloro-substituted carbonyl reagents under reflux in ethanol .
  • Step 2 : Piperazine coupling using carbodiimide-mediated amidation or nucleophilic substitution, optimized at 60–80°C in DMF with triethylamine as a base .
  • Step 3 : Methanone linkage to the 2-phenoxyphenyl group via Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .
    • Critical Parameters : Solvent polarity (DMF > THF for piperazine coupling), temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR confirms piperazine ring connectivity (δ 3.2–3.8 ppm for N-CH₂) and aromatic proton environments .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 466.08) and fragmentation patterns .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients (retention time ~12.5 min) .

Q. What preliminary pharmacological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Receptor Binding : Screen against serotonin (5-HT₁A/2A) and dopamine receptors due to the piperazine moiety, using radioligand displacement assays .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ >50 µM suggests low toxicity) .
  • Antimicrobial Activity : Broth microdilution against S. aureus and E. coli (MIC values reported for analogs: 8–32 µg/mL) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and activity of this compound?

  • Computational Strategies :

  • Reaction Pathway Prediction : Use DFT (B3LYP/6-31G*) to model Friedel-Crafts acylation transition states and identify rate-limiting steps .
  • Docking Studies : AutoDock Vina for predicting binding affinity to 5-HT receptors; prioritize substituents enhancing hydrophobic interactions (e.g., chloro vs. methyl groups) .
    • Case Study : A benzothiazole-piperazine analog showed 10-fold higher 5-HT₁A affinity after methoxy group optimization via docking .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Case Analysis : Discrepancies in antimicrobial IC₅₀ values (e.g., 8 vs. 32 µg/mL) may arise from:

  • Assay Variability : Standardize inoculum size (CFU/mL) and growth media (Mueller-Hinton vs. LB broth) .
  • Compound Stability : Assess degradation in DMSO stock solutions over 72 hours using HPLC .
    • Orthogonal Validation : Confirm activity with time-kill assays and SEM imaging of bacterial membrane disruption .

Q. What in vivo models are suitable for evaluating CNS-targeted activity?

  • Experimental Design :

  • Acute Toxicity : OECD 423 guidelines in Swiss albino mice (dose range: 50–300 mg/kg) .
  • Behavioral Tests : Forced swim test (FST) for antidepressant-like effects; measure immobility time reduction vs. fluoxetine controls .
  • Pharmacokinetics : Plasma half-life (t₁/₂) and brain penetration assessed via LC-MS/MS after IV/oral administration .

Q. What strategies improve solubility and bioavailability without altering pharmacophore integrity?

  • Approaches :

  • Prodrug Design : Introduce phosphate esters at the methanone group, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance aqueous dispersion .
  • Co-crystallization : Screen with succinic acid or nicotinamide to modify crystal lattice energy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.